molecular formula C3HClF4O B166978 3-Chloro-1,1,1,3-tetrafluoropropan-2-one CAS No. 126266-74-8

3-Chloro-1,1,1,3-tetrafluoropropan-2-one

Cat. No.: B166978
CAS No.: 126266-74-8
M. Wt: 164.48 g/mol
InChI Key: WOZVJXPRDKSTSX-UHFFFAOYSA-N
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Description

3-Chloro-1,1,1,3-tetrafluoropropan-2-one is a fluorinated chlorinated ketone with the molecular formula C₃HClF₄O. It features a ketone group at position 2, with chlorine and three fluorine atoms distributed across positions 1 and 3. This compound is primarily utilized in synthetic chemistry, particularly in the preparation of hypofluorites such as chlorodifluoromethyl hypofluorite (CClF₂OF) . Its electron-withdrawing fluorine substituents enhance reactivity in nucleophilic addition and substitution reactions, making it valuable in organofluorine synthesis.

Properties

IUPAC Name

3-chloro-1,1,1,3-tetrafluoropropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF4O/c4-2(5)1(9)3(6,7)8/h2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZVJXPRDKSTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Functional Group Substituent Positions CAS Number
3-Chloro-1,1,1,3-tetrafluoropropan-2-one C₃HClF₄O Ketone Cl at C3; F at C1, C3 (3×) Not provided
3-Chloro-1,1,1-trifluoroacetone C₃HClF₃O Ketone Cl at C3; F at C1 (3×) 431-37-8
3-Chloro-1,1,1-trifluoropropane C₃H₄ClF₃ Alkane Cl at C3; F at C1 (3×) 460-35-5
2-Chloro-1,1,1,2-tetrafluoropropane C₃H₃ClF₄ Alkane Cl at C2; F at C1, C2 (3×) Not provided
3-Chloro-1,1,3,3-tetrafluoro-1-propene C₃HClF₄ Alkene Cl at C3; F at C1, C3 (3×); C=C at C1 406-46-2

Key Observations :

  • The ketone group in this compound distinguishes it from non-carbonyl analogs like 3-Chloro-1,1,1-trifluoropropane.
  • The alkene in 3-Chloro-1,1,3,3-tetrafluoro-1-propene introduces conjugation and planar geometry, altering reactivity compared to saturated analogs .

Physical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) State at RT
This compound 182.49 Not available Not available Likely liquid
3-Chloro-1,1,1-trifluoroacetone 162.52 Not available Not available Liquid
3-Chloro-1,1,1-trifluoropropane 132.51 Not available 1.290 (estimate) Gas/Liquid
3-Chloro-1,1,3,3-tetrafluoro-1-propene 148.49 14.5 Not available Gas

Notes:

  • The alkene derivative (CAS 406-46-2) has a low boiling point (14.5°C) due to reduced molecular interactions .
  • Fluorine atoms increase molecular weight and polarity, but data gaps exist for the target compound’s exact physical properties.

Q & A

Synthesis and Catalytic Pathways

Q: What catalytic systems are effective for synthesizing 3-chloro-1,1,1,3-tetrafluoropropan-2-one from fluorinated alkenes or chlorofluorocarbon precursors? A: Hydrofluorination reactions using antimony pentachloride (SbCl₅) or fluorinated antimony catalysts under vapor-phase conditions are effective for synthesizing chlorofluoropropane derivatives. For example, reactions involving 2-chloro-3,3,3-trifluoropropene with HF in the presence of SbCl₅ yield tetrafluorinated products, with selectivity influenced by catalyst composition (e.g., 25–99.9 mol% SbCl₅) and reaction temperature (optimized between 100–200°C) . Kinetic studies suggest that excess HF enhances fluorination efficiency while minimizing side reactions like oligomerization.

Structural Characterization Challenges

Q: How can NMR spectroscopy resolve structural ambiguities in this compound, particularly when distinguishing positional isomers? A: ¹⁹F NMR is critical for differentiating isomers. For instance, 3-chloro-1,1,1-trifluoropropane (CAS 460-35-5) exhibits distinct fluorine chemical shifts at δ −72 ppm (CF₃) and δ −58 ppm (CHCl) compared to 2,3-dichloro-1,1,1-trifluoropropane (δ −70 ppm for CF₃ and δ −62 ppm for CHCl₂). Coupling constants (²J₆F-F) and ¹H-¹⁹F correlation experiments further clarify substituent positions .

Reaction Mechanism Elucidation

Q: What mechanistic insights explain the regioselectivity of fluorination in chlorofluoropropane derivatives? A: Density functional theory (DFT) calculations suggest that fluorination proceeds via a carbocation intermediate stabilized by electron-withdrawing groups (e.g., CF₃). The transition state for HF addition favors attack at the less substituted carbon due to reduced steric hindrance, as observed in hydrofluorination of 2-chloro-3,3,3-trifluoropropene to yield 2-chloro-1,1,1,2-tetrafluoropropane . Isotopic labeling (e.g., D/H exchange) and in situ FTIR spectroscopy can validate these pathways.

Analytical Method Development

Q: How can trace impurities (e.g., 1,3-dichloro-2-propanol) in this compound be quantified in aqueous matrices? A: Solid-phase microextraction (SPME) with on-fiber derivatization (e.g., using BSTFA for silylation) coupled with GC-MS achieves detection limits <1 ppb. Optimized parameters include pH 7–9, 60°C extraction for 30 min, and polydimethylsiloxane/divinylbenzene fibers. Validation via spike-recovery experiments (85–110% recovery) ensures method robustness .

Toxicity and Safety Profiling

Q: What toxicological data are available for assessing workplace safety of this compound? A: Limited acute toxicity studies indicate moderate irritancy (skin/eye contact) and potential respiratory sensitization. Safety protocols recommend fume hoods, PPE (nitrile gloves, goggles), and emergency measures (e.g., flushing eyes with water for 15+ minutes). Chronic toxicity data are lacking, but structurally related HCFCs (e.g., HCFC-1353b) show low bioaccumulation potential .

Computational Modeling for Property Prediction

Q: How can computational tools predict physicochemical properties (e.g., vapor pressure, log P) of this compound? A: Group contribution methods (e.g., UNIFAC) and quantum mechanical calculations (e.g., COSMO-RS) estimate properties with <10% error. For example, the boiling point of 149329-29-3 (3-chloro-1,1,1,3-tetrafluoropropane) is predicted as 71–72°C, aligning with experimental data for analogs like 3-chloro-1,1,1-trifluoroacetone (bp 71–72°C) .

Stability Under Extreme Conditions

Q: What decomposition pathways occur when this compound is exposed to UV light or elevated temperatures? A: Thermolysis (>300°C) generates hazardous byproducts like HF and chlorofluorocarbons (CFCs). Photolysis under UV (λ = 254 nm) produces radicals (e.g., ·CF₃) detectable via electron paramagnetic resonance (EPR). Stabilizers (e.g., BHT) and inert atmospheres (N₂) mitigate degradation .

Application in Organic Synthesis

Q: How is this compound utilized as a fluorinating agent or building block in medicinal chemistry? A: It serves as a precursor for trifluoromethyl ketones via nucleophilic substitution (e.g., with Grignard reagents). In drug discovery, derivatives like 3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one are synthesized for kinase inhibition studies, with IC₅₀ values determined via enzymatic assays .

Environmental Fate and Degradation

Q: What methodologies assess the environmental persistence of this compound? A: Aerobic biodegradation tests (OECD 301B) and hydrolysis studies (pH 4–9, 50°C) indicate slow degradation (t₁/₂ >100 days). Atmospheric lifetime is estimated via OH radical reaction rate constants (kOH) measured in smog chambers .

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